molecular formula C17H21ClN2O4 B2455414 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide CAS No. 899958-04-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

Cat. No. B2455414
CAS RN: 899958-04-4
M. Wt: 352.82
InChI Key: ULCAAMDOCOSDIZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine”, a related compound, are provided . It has a molecular weight of 171.24, is stored at 4 degrees Celsius, and is a liquid at room temperature. Its purity is 95%.

Scientific Research Applications

Novel Synthetic Methods

  • A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of such compounds in the synthesis of anthranilic acid derivatives and oxalamides through the Meinwald rearrangement. This method is operationally simple and yields a variety of potentially bioactive compounds (Mamedov et al., 2016).

Antiviral and Anticonvulsant Activities

  • Research into antiviral and anticonvulsant activities has led to the development of compounds with significant biological effects. For example, Göktaş et al. (2012) explored the antiviral activity of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds against influenza viruses, revealing specific derivatives with potent inhibitory effects. These findings suggest potential therapeutic applications for respiratory viruses (Göktaş et al., 2012).

Antioxidant Responses and Toxicology

  • Studies on the antioxidant response to environmental contaminants have utilized derivatives structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide. Zhang et al. (2004) examined the effects of 2,4-dichlorophenol on the antioxidant system in liver cells, providing insights into cellular defense mechanisms against oxidative stress (Zhang et al., 2004).

Structural and Molecular Characterization

  • Structural and molecular characterization plays a crucial role in understanding the properties and potential applications of these compounds. The synthesis and crystal structure of related compounds have been reported, offering valuable information on the stereochemistry and molecular interactions important for their biological activity and material properties (Wang et al., 2011).

Safety and Hazards

The safety information for “{1,4-dioxaspiro[4.5]decan-2-yl}methanamine” indicates that it is classified under GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H315, H318, and H335 .

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCAAMDOCOSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

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